molecular formula C19H17N3O2S B13358802 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide

2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide

Cat. No.: B13358802
M. Wt: 351.4 g/mol
InChI Key: DHFBATFRSHKBPO-CMDGGOBGSA-N
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Description

2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cinnamylidene-2-cyanothioacetamide with acetylacetone under specific conditions . The reaction is carried out in boiling ethanol containing sodium ethoxide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The acetyl and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide exerts its effects involves interactions with various molecular targets. The cyano and acetyl groups can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in multiple pathways, influencing biological processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

2-[5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H17N3O2S/c1-12-18(13(2)23)15(9-8-14-6-4-3-5-7-14)16(10-20)19(22-12)25-11-17(21)24/h3-9H,11H2,1-2H3,(H2,21,24)/b9-8+

InChI Key

DHFBATFRSHKBPO-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(C(=C(C(=N1)SCC(=O)N)C#N)/C=C/C2=CC=CC=C2)C(=O)C

Canonical SMILES

CC1=C(C(=C(C(=N1)SCC(=O)N)C#N)C=CC2=CC=CC=C2)C(=O)C

Origin of Product

United States

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